
2-Ethyl-3,5-dimethylthiophene
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Overview
Description
2-Ethyl-3,5-dimethylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. This compound is characterized by the presence of ethyl and methyl groups attached to the thiophene ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,5-dimethylthiophene can be achieved through various methods. One common approach involves the alkylation of thiophene derivatives. For instance, starting with 3,5-dimethylthiophene, an ethyl group can be introduced using ethyl halides under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3,5-dimethylthiophene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes.
Scientific Research Applications
2-Ethyl-3,5-dimethylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-3,5-dimethylthiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the ethyl and methyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylthiophene: Lacks the ethyl group, which can affect its reactivity and applications.
2-Ethylthiophene: Lacks the additional methyl groups, leading to different chemical properties.
2,5-Dimethylthiophene: Has a different substitution pattern, influencing its reactivity.
Uniqueness
2-Ethyl-3,5-dimethylthiophene is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-ethyl-3,5-dimethylthiophene to achieve high yield and purity?
- Methodological Answer : Synthesis optimization typically involves iterative adjustments to reaction conditions. For thiophene derivatives, methods like Pd-catalyzed cross-coupling (e.g., using tributyltin reagents) or acid-mediated cyclization are common. For example, a protocol adapted from dithienothiophene synthesis (using bis(tri-n-butyltin) sulfide and Pd(PPh₃)₄ at 130°C in toluene) can be modified for alkyl-substituted thiophenes . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization improves purity. Yield tracking through TLC and GC-MS analysis ensures reproducibility .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify substituent positions and confirm regioselectivity. For example, methyl groups at C3 and C5 in thiophenes typically show upfield shifts (δ 2.1–2.5 ppm) .
- LC-MS/MS : Negative-ion mode LC-MS with QTOF detectors (m/z 140–200 range) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis resolves ambiguity in substituent orientation, as demonstrated for ethyl-substituted thiophene carboxylates .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and fume hoods are mandatory due to potential irritancy (based on safety data for structurally similar thiophenes) .
- Storage : Store in amber glass vials under nitrogen at –20°C to prevent oxidation or dimerization .
- Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration to avoid sulfur oxide emissions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from impurities or isomerization. For instance, GC-EAD studies on pyrazine analogs (e.g., 2-ethyl-3,6-dimethylpyrazine vs. 2-ethyl-3,5-dimethylpyrazine) show divergent electrophysiological responses in insects due to minor structural differences . To address this:
- Validate compound identity via HRMS and 2D-NMR.
- Use dose-response assays (e.g., IC₅₀ comparisons) to isolate structure-activity relationships .
- Replicate studies under standardized conditions (solvent, temperature, assay model) .
Q. What computational methods predict the electronic properties of this compound for optoelectronic applications?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps and predict charge transport behavior .
- Molecular Dynamics : Simulate π-π stacking interactions in thin films using AMBER force fields to assess conductivity .
- TD-DFT : Model UV-Vis spectra (e.g., λmax ~300 nm for alkylthiophenes) to guide synthetic modifications for desired bandgaps .
Q. How can researchers design experiments to probe the reaction mechanism of this compound in cross-coupling reactions?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .
- In Situ Monitoring : Use Raman spectroscopy or ReactIR to detect intermediates like Pd-thienyl complexes .
- Catalyst Screening : Test Pd(PPh₃)₄, Pd₂(dba)₃, or NHC ligands to correlate catalytic efficiency with steric/electronic effects .
Q. What strategies mitigate batch-to-batch variability in biological studies involving this compound?
- Methodological Answer :
- Quality Control : Implement orthogonal analytical methods (HPLC purity >98%, Karl Fischer titration for moisture) .
- Biological Replicates : Use at least three independent batches in cytotoxicity assays (e.g., MTT or ATP luminescence) .
- Blinded Analysis : Randomize samples and employ third-party statisticians to minimize bias .
Q. Data Presentation and Reproducibility
Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?
- Methodological Answer : Include:
- Full Characterization : NMR shifts, HRMS data, melting points, and chromatograms (Rf values) .
- Reaction Metrics : Exact equivalents, solvent grades, and temperature profiles (e.g., "heated at 130°C for 12 h under N₂") .
- Error Margins : Report yields as mean ± SD from triplicate runs .
Properties
CAS No. |
98559-21-8 |
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Molecular Formula |
C8H12S |
Molecular Weight |
140.25 g/mol |
IUPAC Name |
2-ethyl-3,5-dimethylthiophene |
InChI |
InChI=1S/C8H12S/c1-4-8-6(2)5-7(3)9-8/h5H,4H2,1-3H3 |
InChI Key |
XXLBZDCPBSGOJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(S1)C)C |
Origin of Product |
United States |
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